1-Boc-4-(2-methyl-4-pyridyl)-piperazine
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Overview
Description
1-Boc-4-(2-methyl-4-pyridyl)-piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for drug development. This compound, in particular, has a tert-butyl group attached to the piperazine ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-methylpyridin-4-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with 2-methylpyridine-4-carboxylic acid, followed by the introduction of a tert-butyl group. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine. The mixture is stirred and cooled to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-(2-methyl-4-pyridyl)-piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
1-Boc-4-(2-methyl-4-pyridyl)-piperazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to bind to various biological targets.
Medicine: It is explored for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-methylpyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes and receptors, modulating their activity. The tert-butyl group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness
1-Boc-4-(2-methyl-4-pyridyl)-piperazine is unique due to the presence of the 2-methylpyridin-4-yl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H23N3O2 |
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Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 4-(2-methylpyridin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-12-11-13(5-6-16-12)17-7-9-18(10-8-17)14(19)20-15(2,3)4/h5-6,11H,7-10H2,1-4H3 |
InChI Key |
WPKHUMCJQOAKMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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